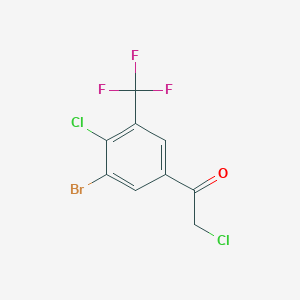![molecular formula C7H15N3O2 B13721153 tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate](/img/structure/B13721153.png)
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate: is a compound commonly used in organic synthesis, particularly in the protection of amino groups. This compound is part of the broader class of tert-butyl carbamates, which are known for their stability and versatility in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) as a reagent, which reacts with the amine to form the desired carbamate . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the carbamate bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4
Substitution: RCOCl, RCHO, CH3I, :CCl2, Bu3SnH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions typically produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is widely used in organic synthesis as a protecting group for amines. It allows for selective reactions to occur without interference from the amino group .
Biology and Medicine: In biological and medicinal research, this compound is used to synthesize various peptides and proteins. It helps in the temporary protection of amino groups during peptide synthesis, ensuring that the desired peptide bonds are formed without unwanted side reactions .
Industry: In industrial applications, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it a valuable intermediate in the synthesis of complex molecules .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate involves the formation of a stable carbamate bond with the amino group. This bond is resistant to various chemical conditions, allowing for selective reactions to occur. The tert-butyl group can be removed under acidic conditions, regenerating the free amine . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- N-Boc-ethylenediamine
- 3-(Boc-amino)-1-propanol
Comparison: tert-Butyl N-[(Z)-1-aminoethylideneamino]carbamate is unique in its ability to form stable carbamate bonds with amino groups, making it an excellent protecting group in organic synthesis. Compared to other similar compounds, it offers greater stability and selectivity under various reaction conditions .
Propiedades
Fórmula molecular |
C7H15N3O2 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
tert-butyl N-[(Z)-1-aminoethylideneamino]carbamate |
InChI |
InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11) |
Clave InChI |
MROPCTMTKIHNFN-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N/NC(=O)OC(C)(C)C)/N |
SMILES canónico |
CC(=NNC(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




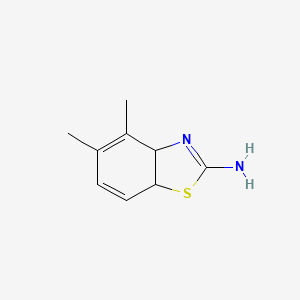

![2-{1-[(Oxan-4-yl)methyl]piperidin-4-yl}ethan-1-ol](/img/structure/B13721101.png)
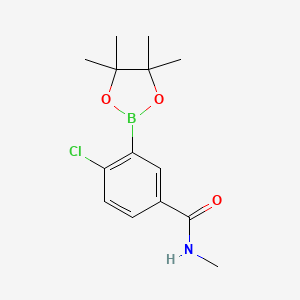
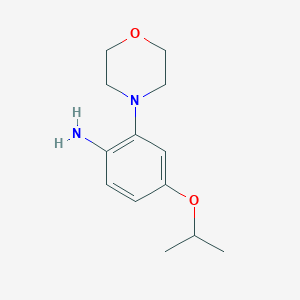

![(1R,2R,3S,4R,5R)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B13721123.png)
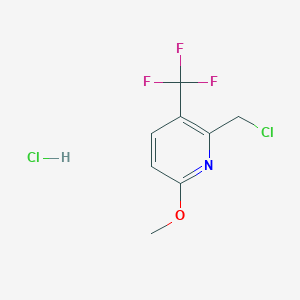
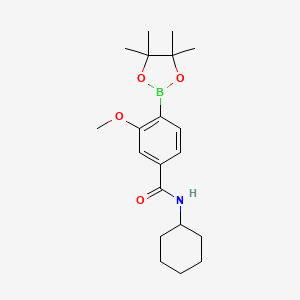

![2-[3-(Trifluoromethoxy)phenyl]pyrrole](/img/structure/B13721154.png)
